Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azabicyclo[2.2.2]octane core: This can be achieved through a [4+2] cycloaddition reaction between a diene and a dienophile.
Attachment of the pyrazinyl group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyrazinyl moiety to the spirocyclic core.
Industrial Production Methods
Industrial production of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- has numerous applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential biological activities.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyridinyl-
- Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-quinolinyl-
- Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-benzyl-
Uniqueness
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- stands out due to its specific pyrazinyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and interactions with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
646056-96-4 |
---|---|
Molecular Formula |
C14H20N4 |
Molecular Weight |
244.34 g/mol |
IUPAC Name |
1'-pyrazin-2-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C14H20N4/c1-6-18-7-2-12(1)9-14(18)3-8-17(11-14)13-10-15-4-5-16-13/h4-5,10,12H,1-3,6-9,11H2 |
InChI Key |
AXIFFTYXGCEOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC23CCN(C3)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.